molecular formula C21H44O2 B15077650 Decane, 1,1'-[methylenebis(oxy)]bis- CAS No. 65767-41-1

Decane, 1,1'-[methylenebis(oxy)]bis-

Cat. No.: B15077650
CAS No.: 65767-41-1
M. Wt: 328.6 g/mol
InChI Key: MIBVRIDSRVAIDP-UHFFFAOYSA-N
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Description

Decane, 1,1’-[methylenebis(oxy)]bis-: is an organic compound with the molecular formula C21H44O2 It is a type of ether, specifically a dialkyl ether, where two decane molecules are connected by a methylene bridge through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decane, 1,1’-[methylenebis(oxy)]bis- typically involves the reaction of decanol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes dehydration to form the desired ether.

Industrial Production Methods

In an industrial setting, the production of Decane, 1,1’-[methylenebis(oxy)]bis- can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Decane, 1,1’-[methylenebis(oxy)]bis- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ether into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ether linkage can be broken and replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or alcohols, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a solvent and a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for researchers.

Biology

In biological research, this compound can be used as a model molecule to study the behavior of ethers in biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of ether metabolism.

Medicine

While not commonly used directly in medicine, derivatives of Decane, 1,1’-[methylenebis(oxy)]bis- can be explored for potential pharmaceutical applications. Its ability to form stable complexes with other molecules makes it a candidate for drug delivery systems.

Industry

In the industrial sector, Decane, 1,1’-[methylenebis(oxy)]bis- is used as a lubricant and a plasticizer. Its chemical stability and low volatility make it suitable for high-temperature applications.

Mechanism of Action

The mechanism of action of Decane, 1,1’-[methylenebis(oxy)]bis- involves its ability to interact with various molecular targets through its ether linkages. These interactions can lead to changes in the physical and chemical properties of the target molecules, influencing their behavior in different environments. The methylene bridge provides flexibility, allowing the compound to adapt to different molecular conformations.

Comparison with Similar Compounds

Similar Compounds

    Decane, 1,1’-oxybis-: Similar in structure but lacks the methylene bridge.

    Didecyl ether: Another dialkyl ether with similar properties but different molecular weight.

    Di-n-Decyl ether: Similar to didecyl ether but with a different structural arrangement.

Uniqueness

Decane, 1,1’-[methylenebis(oxy)]bis- is unique due to the presence of the methylene bridge, which imparts additional flexibility and reactivity compared to other similar ethers. This structural feature allows it to participate in a wider range of chemical reactions and makes it more versatile in various applications.

Properties

CAS No.

65767-41-1

Molecular Formula

C21H44O2

Molecular Weight

328.6 g/mol

IUPAC Name

1-(decoxymethoxy)decane

InChI

InChI=1S/C21H44O2/c1-3-5-7-9-11-13-15-17-19-22-21-23-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

MIBVRIDSRVAIDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOCOCCCCCCCCCC

Origin of Product

United States

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